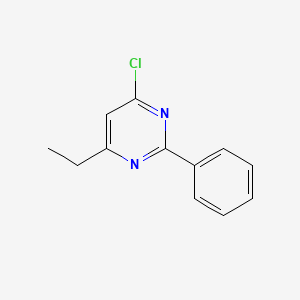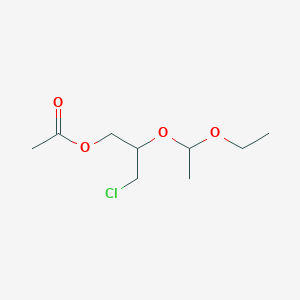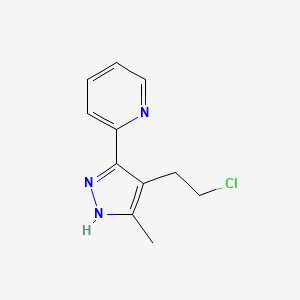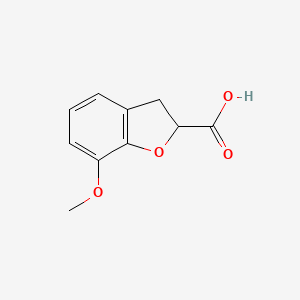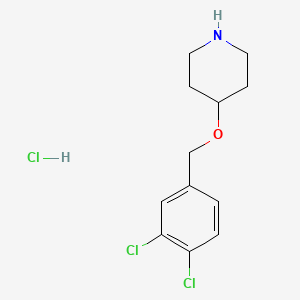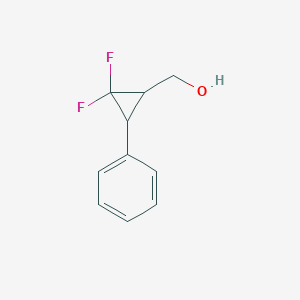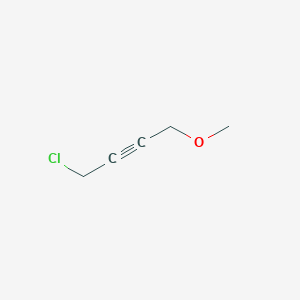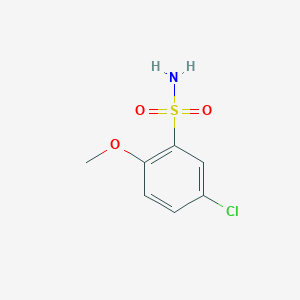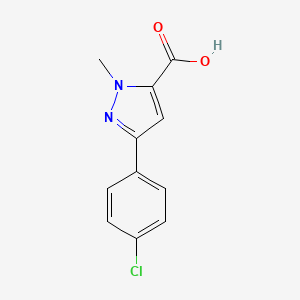
3-(4-氯苯基)-1-甲基-1H-吡唑-5-羧酸
描述
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as CPPMPCA) is a small organic molecule with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a versatile compound due to its unique chemical structure, which allows it to be used in a variety of ways. CPPMPCA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. In addition, CPPMPCA has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
吡唑的合成
该化合物用于合成1,3,5-三取代-1H-吡唑 . 该过程涉及以维生素B1为催化剂,由α,β-不饱和醛/酮与取代苯肼的环缩合反应开始 . 该反应操作简单,无金属催化,且无酸或碱催化 .
荧光特性
使用该化合物合成的1,3,5-三取代-1H-吡唑在不同的溶剂中显示出从橙红色到青色的不同颜色,当吸电子基团连接到苯乙酮时 . 这种性质使其在荧光研究中很有用。
金属离子检测
该化合物可用作金属离子荧光探针,对Ag+检测具有优异的选择性 .
非线性光学
第一性原理研究证实了3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮分子在非线性光学中的潜在应用 . 发现静态和动态极化率比尿素高出很多倍 .
二次和三次谐波产生
该化合物用于在五个不同的特征波长下进行二次和三次谐波产生研究 . 在相同波长(即1064.13 nm )下计算,发现标题分子的二次和三次谐波产生值分别比标准尿素分子高56倍和158倍。
光电器件制造
作用机制
Target of Action
Compounds with a similar pyrazole structure have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
Similar pyrazole-bearing compounds have been reported to exhibit antioxidant and anti-inflammatory properties . These compounds may interact with their targets, leading to changes in cellular processes that mitigate oxidative stress and inflammation .
Biochemical Pathways
Similar compounds have been reported to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that the compound may affect pathways related to oxidative stress and glutathione metabolism .
Pharmacokinetics
A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may impact the bioavailability of the compound .
Result of Action
Similar compounds have been reported to protect cells from oxidative stress by lowering ros levels and boosting the glutathione system . This suggests that the compound may have similar protective effects on cells .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, enhancing their activity and thereby contributing to the reduction of oxidative stress . Additionally, it interacts with catalase, aiding in the scavenging of hydrogen peroxide . These interactions highlight the compound’s potential as an antioxidant and its role in maintaining cellular redox balance.
Cellular Effects
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has notable effects on various cell types and cellular processes. It has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell function and survival under stress conditions.
Molecular Mechanism
The molecular mechanism of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its binding interactions with key biomolecules. It enhances the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . By increasing the levels of reduced glutathione, it helps in mitigating oxidative stress. Additionally, it interacts with catalase, facilitating the breakdown of hydrogen peroxide into water and oxygen . These interactions underscore its role as an antioxidant and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in reducing oxidative stress over extended periods . Long-term studies have indicated that it continues to support cellular function and survival, with no significant degradation observed . These findings suggest its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it has been found to enhance antioxidant defenses and improve cellular function . At higher doses, there may be threshold effects, including potential toxicity or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response, such as glutathione peroxidase, glutathione reductase, and catalase . These interactions help in maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s involvement in these pathways highlights its potential as an antioxidant therapeutic agent.
Transport and Distribution
Within cells and tissues, 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy. The compound’s ability to cross the blood-brain barrier further underscores its potential for treating neurological conditions associated with oxidative stress .
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential. For instance, its presence in mitochondria helps in mitigating mitochondrial oxidative stress and supporting cellular energy production .
属性
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOADCITUCNMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538534 | |
| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015868-48-0 | |
| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
